molecular formula C13H13Cl2NS B6180456 benzyl[2-(2,5-dichlorothiophen-3-yl)ethyl]amine CAS No. 2613383-56-3

benzyl[2-(2,5-dichlorothiophen-3-yl)ethyl]amine

カタログ番号: B6180456
CAS番号: 2613383-56-3
分子量: 286.2
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Benzyl[2-(2,5-dichlorothiophen-3-yl)ethyl]amine, commonly referred to as BDEA, is a versatile organic compound. It is a heterocyclic amine that has a wide variety of uses in the fields of organic synthesis and medicinal chemistry. BDEA has been used in a variety of applications, such as the synthesis of novel drugs, the development of new catalysts, and the investigation of biochemical and physiological effects. In In addition, the advantages and limitations of using BDEA in laboratory experiments will be discussed, as well as potential future directions of research.

科学的研究の応用

BDEA has been used in a variety of scientific research applications. It has been used in the synthesis of novel drugs, the development of new catalysts, and the investigation of biochemical and physiological effects. BDEA has been used in the synthesis of a variety of drugs, such as anticonvulsants, anti-inflammatory agents, and antifungal agents. It has also been used in the development of new catalysts, such as palladium-catalyzed cross-coupling reactions. Finally, BDEA has been used to investigate its biochemical and physiological effects on various organisms, such as bacteria and mammalian cells.

作用機序

The mechanism of action of BDEA is not fully understood. However, it is believed that BDEA acts as an inhibitor of the enzyme cytochrome P450 2D6 (CYP2D6). CYP2D6 is an important enzyme involved in the metabolism of many drugs and is responsible for the metabolism of many drugs, including antidepressants, antipsychotics, and antiarrhythmics. BDEA is thought to inhibit CYP2D6 by forming a covalent bond with the enzyme, thus preventing it from metabolizing drugs.
Biochemical and Physiological Effects
BDEA has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the enzyme CYP2D6, as discussed above. In addition, BDEA has been found to inhibit the activity of other enzymes, such as cytochrome P450 3A4 (CYP3A4). BDEA has also been found to have an anti-inflammatory effect, as well as an antifungal effect. Finally, BDEA has been found to have an antioxidant effect, which may be beneficial for treating certain diseases.

実験室実験の利点と制限

The use of BDEA in laboratory experiments has both advantages and limitations. One advantage of using BDEA in laboratory experiments is that it is relatively inexpensive and easy to synthesize. In addition, BDEA is relatively stable, making it a good choice for long-term experiments. However, one limitation of using BDEA in laboratory experiments is that it is not as widely used as other compounds, making it difficult to find reliable sources of information.

将来の方向性

There are a number of potential future directions for research involving BDEA. One potential direction is to further investigate its biochemical and physiological effects, such as its effect on other enzymes and its antioxidant properties. In addition, further research could be conducted on the use of BDEA in the synthesis of novel drugs, as well as the development of new catalysts. Finally, further research could be conducted on the mechanism of action of BDEA and its potential uses in the treatment of various diseases.

合成法

The synthesis of BDEA is a multi-step process. It begins with the reaction of 2-chlorothiophene and 2-chlorobenzyl chloride in the presence of an acid catalyst, such as p-toluenesulfonic acid, to form the intermediate 2-(2-chlorobenzyl)-2-chlorothiophene. This intermediate is then reacted with ethylamine in the presence of a base, such as potassium carbonate, to form BDEA. Finally, the product is purified by recrystallization.

特性

{ "Design of the Synthesis Pathway": "The synthesis pathway for benzyl[2-(2,5-dichlorothiophen-3-yl)ethyl]amine involves the reaction of benzylamine with 2-(2,5-dichlorothiophen-3-yl)ethyl chloride in the presence of a base.", "Starting Materials": [ "Benzylamine", "2-(2,5-dichlorothiophen-3-yl)ethyl chloride", "Base (e.g. NaOH, KOH)" ], "Reaction": [ "Add 2-(2,5-dichlorothiophen-3-yl)ethyl chloride to a solution of benzylamine in a suitable solvent (e.g. ethanol, methanol)", "Add a base (e.g. NaOH, KOH) to the reaction mixture to facilitate the reaction", "Heat the reaction mixture under reflux for several hours", "Allow the reaction mixture to cool and then extract the product with a suitable organic solvent (e.g. diethyl ether, dichloromethane)", "Dry the organic layer over anhydrous sodium sulfate", "Concentrate the organic layer under reduced pressure to obtain the desired product, benzyl[2-(2,5-dichlorothiophen-3-yl)ethyl]amine" ] }

2613383-56-3

分子式

C13H13Cl2NS

分子量

286.2

純度

95

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。